15β-Hydroxy Cyproterone Acetate is a steroidal antiandrogen and a significant metabolite of Cyproterone Acetate, primarily formed in the liver through hydroxylation by the cytochrome P450 enzyme CYP3A4. This compound exhibits antiandrogen activity comparable to its parent compound, Cyproterone Acetate, but has a markedly lower progestogenic effect. Additionally, it possesses some glucocorticoid activity, similar to that of Cyproterone Acetate and unesterified cyproterone .
15β-Hydroxy Cyproterone Acetate is synthesized endogenously from Cyproterone Acetate, which is a synthetic analog of progesterone widely used in clinical settings. The compound falls under the classification of steroidal antiandrogens and is recognized for its role in treating conditions related to androgen excess, such as severe acne and hirsutism in women .
The synthesis of 15β-Hydroxy Cyproterone Acetate can be achieved through various methods, primarily involving biocatalysis. Notably, Bacillus megaterium expressing CYP106A2 has been utilized as a whole-cell biocatalyst for this purpose. This method allows for the hydroxylation of Cyproterone Acetate under controlled conditions, which is essential for producing the desired metabolite efficiently .
The molecular formula of 15β-Hydroxy Cyproterone Acetate is , with a molar mass of approximately 432.94 g/mol. The structure features a steroid backbone with several functional groups, including hydroxyl (-OH) and acetate (-OCOCH₃) groups.
15β-Hydroxy Cyproterone Acetate primarily undergoes hydroxylation reactions catalyzed by cytochrome P450 enzymes. These reactions are crucial for its metabolic pathway and influence its pharmacological properties.
The mechanism of action for 15β-Hydroxy Cyproterone Acetate involves blocking androgen receptors in target tissues. By preventing androgens from binding to these receptors, it effectively reduces the biological effects associated with androgen excess.
15β-Hydroxy Cyproterone Acetate has distinct physical and chemical properties that contribute to its functionality.
15β-Hydroxy Cyproterone Acetate has several scientific applications across various fields:
This comprehensive overview highlights the significance of 15β-Hydroxy Cyproterone Acetate within medicinal chemistry and its potential applications in treating androgen-related conditions.
Steroid hydroxylation represents a critical biochemical modification that enhances molecular polarity and modulates biological activity. For 15β-hydroxy cyproterone acetate (15β-OH-CPA), this process involves the stereoselective insertion of a hydroxyl group at the C15β position of the cyproterone acetate (CPA) backbone. Hydroxylation reactions are predominantly catalyzed by cytochrome P450 (CYP) enzymes, which utilize molecular oxygen and NADPH as cofactors to activate inert C-H bonds. The regioselectivity and stereospecificity of these reactions are governed by enzyme-substrate interactions within the CYP’s heme-containing active site, where precise positioning of the steroid nucleus determines the site of oxygenation [2] [5].
Cytochrome P450 enzymes are heme-thiolate monooxygenases that facilitate oxidative transformations in steroid metabolism. The 15β-hydroxylation of CPA is catalyzed by CYP isoforms capable of accommodating its sterically congested cyclopropane ring structure. These enzymes operate via a conserved mechanism:
Bacterial CYP106A2 and human CYP3A4 exemplify this mechanism but exhibit distinct regiospecificities due to divergent active-site architectures.
In humans, 15β-OH-CPA is generated primarily via hepatic CYP3A4, which constitutes ~30% of total hepatic CYP content. This enzyme’s broad substrate specificity allows it to metabolize CPA efficiently. Key characteristics include:
CYP3A4 catalyzes the formation of 15β-OH-CPA as the major plasma metabolite, achieving circulating concentrations twice those of CPA during therapy [3] [6]. The reaction proceeds via distal oxygen insertion without epimerization, preserving the β-configuration of the hydroxyl group.
Table 1: Key Enzymes Catalyzing 15β-Hydroxylation of CPA
Enzyme | Organism | Reaction Site | Cofactor | Primary Product |
---|---|---|---|---|
CYP3A4 | Homo sapiens | Liver | NADPH/CPR | 15β-OH-CPA |
CYP106A2 | Bacillus megaterium | Cytoplasm | Adrenodoxin/Adredoxin reductase | 15β-OH-CPA |
CYP3A5 | Homo sapiens | Kidney/Liver | NADPH/CPR | Minor metabolites |
Table 2: Performance Metrics of Hydroxylation Systems for 15β-OH-CPA Production
Parameter | Mammalian (CYP3A4) | Microbial (CYP106A2) |
---|---|---|
Reaction Scale | In vivo (mg/day) | Bioreactor (g/L) |
Regiospecificity | 15β (major) | 15β (primary) |
Byproducts | 6β-OH, 16α-OH metabolites | 7α-OH, 9α-OH isomers |
Turnover Frequency (min⁻¹) | 12.5 | 48.3 |
Process Optimization | Limited by liver tissue | Cyclodextrin-enhanced (98% yield) |
Mammalian Systems:Hepatic CYP3A4 hydroxylates CPA as part of phase I metabolism, producing 15β-OH-CPA alongside minor metabolites like 6β-hydroxy CPA and 16α-hydroxy CPA. This system operates at physiological temperatures (37°C) and neutral pH but is constrained by low volumetric productivity and the complexity of isolating metabolites from human-derived samples [4] [9].
Microbial Systems:Bacillus megaterium CYP106A2 provides an efficient biocatalytic alternative. This soluble bacterial enzyme shares functional parallels with CYP3A4 but offers superior scalability:
Protein engineering has further refined CYP106A2’s utility. Mutants like T89N/A395I shift regiospecificity toward 15β-OH-CPA while suppressing off-target hydroxylation at C6β or C7α. Directed evolution has also yielded variants with 4.4-fold higher catalytic efficiency for progesterone analogs, demonstrating adaptability for steroid diversification [10].
Pharmacological Implications:Microbial production yields 15β-OH-CPA with retained antiandrogen activity (comparable to CPA) but reduced progestogenic potency (10% of CPA). This selective bioactivity profile aligns with therapeutic applications requiring minimized off-target effects [3] [6].
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1